Parecoxib-d5 (sodium) is a deuterated form of Parecoxib sodium, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in the inflammatory process. The compound is synthesized as a sodium salt to enhance its solubility and stability in pharmaceutical formulations. Parecoxib-d5 is particularly notable for its use in research settings, where the deuterated form can aid in pharmacokinetic studies and metabolic profiling.
Parecoxib sodium was first developed by Pfizer and is marketed under the brand name Dynastat. The compound has undergone various studies to optimize its formulation and delivery methods, including intravenous and intramuscular routes . The deuterated version, Parecoxib-d5, is utilized for specific research applications, particularly in tracing studies due to the unique mass signature provided by deuterium.
The synthesis of Parecoxib-d5 involves several key steps that typically include sulfonation, acylation, and salification processes. The general synthetic pathway can be summarized as follows:
The deuterated version can be synthesized by incorporating deuterated reagents at appropriate stages of the synthesis.
The process parameters such as temperature control during reactions and purification steps (like recrystallization) are crucial for achieving high yields and purity levels. For instance, maintaining a temperature range of 20 to 60 degrees Celsius during sulfonation ensures optimal reaction conditions .
Parecoxib sodium has a molecular formula of with a molecular weight of approximately 392.40 g/mol. Its structure features:
The chemical structure can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), particularly useful for confirming the presence of deuterium in Parecoxib-d5.
Parecoxib sodium primarily undergoes hydrolysis after administration, converting into its active form, valdecoxib. This reaction is facilitated by enzymatic activity in the body:
The hydrolytic conversion is rapid and complete, which is critical for its therapeutic efficacy. The rate of this reaction can be influenced by factors such as pH and temperature, making it essential to control these conditions during formulation .
Parecoxib exerts its analgesic effects through selective inhibition of COX-2 enzymes, which are responsible for producing prostaglandins involved in inflammation and pain signaling. By inhibiting COX-2, Parecoxib reduces the synthesis of these inflammatory mediators.
Studies have shown that Parecoxib effectively lowers pain scores in various postoperative settings and has a favorable safety profile compared to traditional NSAIDs due to its selectivity for COX-2 over COX-1 .
Parecoxib sodium is primarily used in clinical settings for:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5